molecular formula C12H14N2O2S B12073352 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12073352
M. Wt: 250.32 g/mol
InChI Key: WQKWGFPEXIWEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring:

  • 1-Isobutyl substituent: A branched alkyl group contributing to lipophilicity.
  • 3-Carboxylic acid: A functional group enabling salt formation, hydrogen bonding, and derivatization.

Its structure suggests applications in medicinal chemistry, materials science, or as a ligand in coordination chemistry.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

1-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2S/c1-8(2)7-14-10(11-4-3-5-17-11)6-9(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

WQKWGFPEXIWEPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent to yield the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural Insights :

  • Alkyl vs. Aryl substituents (e.g., 4-fluorophenyl) introduce electron-withdrawing effects, which may enhance carboxylic acid acidity .
  • Thiophene Role : The thiophen-2-yl group is conserved across analogs, suggesting its importance in π-π stacking or metal coordination .

Physicochemical Properties

  • Solubility : Methyl and isobutyl derivatives are less polar than aryl-substituted analogs, reducing aqueous solubility. Fluorophenyl and chlorophenyl variants may exhibit moderate solubility due to halogenated aromatic rings .
  • Acidity : The carboxylic acid pKa is influenced by substituents. Electron-withdrawing groups (e.g., fluorophenyl) lower pKa, increasing acidity, while electron-donating groups (e.g., isobutyl) may raise it .

Crystallographic and Computational Insights

  • Structural Analysis : Programs like Mercury and SHELX are used for crystal structure visualization and refinement, critical for confirming substituent geometry .
  • Computational Modeling : Substituent effects on electronic properties (e.g., HOMO-LUMO gaps) can be modeled to predict reactivity or binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.